2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride
CAS No.: 1236272-28-8
Cat. No.: VC2673362
Molecular Formula: C11H23ClN2O
Molecular Weight: 234.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1236272-28-8 |
---|---|
Molecular Formula | C11H23ClN2O |
Molecular Weight | 234.76 g/mol |
IUPAC Name | 2-amino-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one;hydrochloride |
Standard InChI | InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3;/h8-10H,4-7,12H2,1-3H3;1H |
Standard InChI Key | NANJLPHDPDLULZ-UHFFFAOYSA-N |
SMILES | CC1CCCCN1C(=O)C(C(C)C)N.Cl |
Canonical SMILES | CC1CCCCN1C(=O)C(C(C)C)N.Cl |
Introduction
Chemical Structure and Properties
2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride features a piperidinyl group with a methyl substituent at the 2-position, an amino group, and a carbonyl functionality. Though specific data for this exact compound is limited, we can infer properties based on structural analogs.
The compound likely has the following characteristics:
Property | Predicted Value | Basis |
---|---|---|
Molecular Formula | C11H23ClN2O | Based on structural components |
Molecular Weight | Approximately 234.77 g/mol | Calculated from molecular formula |
Physical Appearance | White to off-white crystalline powder | Common for hydrochloride salts of similar compounds |
Solubility | Soluble in water, methanol, and DMSO | Typical for hydrochloride salts of aminoketones |
Melting Point | 180-220°C (estimated) | Comparable to similar piperidinyl compounds |
The structural features of this compound include a basic amino group, which in the hydrochloride form exists as a protonated ammonium salt, contributing to its water solubility. The piperidine ring with its methyl substituent at the 2-position creates a specific spatial configuration that likely influences its biological activity and receptor interactions .
Biological Activity and Pharmacological Properties
While specific research data on 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride is limited, structural analogs suggest potential biological activities. Compounds with similar structural frameworks have demonstrated various pharmacological properties.
Structure-Activity Relationships
The specific substitution pattern in this compound may significantly influence its biological activity:
Structural Feature | Potential Impact on Activity |
---|---|
2-Methyl on piperidine | May enhance binding affinity to specific receptor subtypes |
3-Methyl on butanone | Could influence metabolic stability and pharmacokinetics |
Amino group | Provides hydrogen bonding capabilities for target protein interactions |
Carbonyl functionality | Offers potential for covalent or non-covalent interactions with biological targets |
Comparing with related compounds, the 2-methyl substitution on the piperidine ring (versus a 4-methyl or 2-ethyl substitution) likely confers distinct pharmacological properties that warrant further investigation .
Research Applications
Use as a Chemical Building Block
In synthetic organic chemistry, this compound could serve as:
-
An intermediate for the synthesis of more complex molecules
-
A starting material for diversity-oriented synthesis
-
A template for the development of compound libraries for high-throughput screening
Its reactive functional groups provide multiple sites for chemical modification, making it versatile for chemical synthesis applications .
Analytical Methods and Characterization
Spectroscopic Properties
The characterization of 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride would typically involve several analytical techniques:
Analytical Method | Expected Features |
---|---|
Nuclear Magnetic Resonance (NMR) | Distinct signals for methyl groups, piperidine ring protons, and amino protons |
Infrared Spectroscopy (IR) | Characteristic absorption bands for C=O (1680-1700 cm⁻¹), N-H (3300-3500 cm⁻¹), and C-N stretching |
Mass Spectrometry | Molecular ion peak corresponding to its molecular weight, fragmentation pattern featuring piperidine and amino ketone fragments |
X-ray Crystallography | Crystal structure revealing bond lengths, angles, and three-dimensional arrangement |
These analytical profiles would be essential for confirming the compound's identity and purity in research applications .
Chromatographic Analysis
For purification and quality control, chromatographic methods would be applicable:
-
High-Performance Liquid Chromatography (HPLC) using reversed-phase columns
-
Gas Chromatography (GC) following derivatization if necessary
-
Thin-Layer Chromatography (TLC) for reaction monitoring and purity assessment
The development of specific chromatographic methods would be valuable for researchers working with this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume